molecular formula C6H8F2O2 B1323164 3,3-Difluoro-1-methylcyclobutanecarboxylic acid CAS No. 227607-43-4

3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Cat. No.: B1323164
CAS No.: 227607-43-4
M. Wt: 150.12 g/mol
InChI Key: IBUYIDRQPFGVIL-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylcyclobutanecarboxylic acid (DMCBA) is a powerful organic acid that has been gaining attention in the scientific community due to its versatility in a variety of applications. It has been used in a variety of synthetic reactions, and has also been studied for its biological and physiological effects. DMCBA has been found to have a wide range of potential applications, ranging from drug synthesis to biotechnology. In

Scientific Research Applications

Synthesis and Properties

  • 3,3-Difluoro-1-methylcyclobutanecarboxylic acid and its derivatives have been synthesized and studied for their physical-chemical properties. For example, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids were synthesized from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, showing different pKa values for their carboxylic acid and amino groups due to interactions with fluorine atoms (Chernykh et al., 2016).

Deoxyfluorination of Carboxylic Acids

  • The compound has been involved in the development of new fluorination reagents, such as CpFluor, for the deoxyfluorination of carboxylic acids to produce acyl fluorides. This process facilitates the transformation of various carboxylic acids to acyl fluorides under neutral conditions (Wang et al., 2021).

Synthesis of Fluorinated Analogues

  • New fluorinated analogues of 1-aminocyclobutane-1-carboxylate, such as 1-amino-3,3-difluorocyclobutanecarboxylic acid, have been synthesized for various applications. The key step in their synthesis involves the transformation of a ketone group into a CF2-group (Mykhailiuk et al., 2010).

Gem-Difluorocyclobutane Synthesis

  • Gem-difluorocyclobutane, a valuable structural element in medicinal chemistry, has been synthesized through a migratory gem-difluorination process. This method is used to produce gem-difluorocyclobutane-containing carboxylic acid,amine, and alcohol, which are significant for synthesizing biologically active molecules (Lin et al., 2021).

Multigram Synthesis of Building Blocks

  • The compound has been used in the multigram synthesis of difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone. Ethyl 3,3-difluorocyclobutanecarboxylate, a common intermediate, is often used for this purpose (Ryabukhin et al., 2018).

Development of Fluorine-Containing Amino Acids

  • A monofluoro-substituted amino acid was developed as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This demonstrates the compound's potential in advanced analytical techniques (Tkachenko et al., 2014).

Synthesis of Fluorinated Cyclobutane Analogs

  • The synthesis of fluorinated analogs of 1-aminocyclobutane-1-carboxylic acid, such as 1-amino-3-(trifluoromethyl)cyclobutanecarboxylic acid, was achieved through the transformation of the acid moiety into the trifluoromethyl group, indicating the compound's utility in creating structurally diverse molecules (Radchenko et al., 2009).

Conformationally Restricted Analogues of Amino Acids

  • Synthesis of novel conformationally restricted analogues of amino acids, such as cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, has been achieved. These compounds can serve as unique models for studying amino acid interactions and properties (Feskov et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle the compound safely .

Properties

IUPAC Name

3,3-difluoro-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-5(4(9)10)2-6(7,8)3-5/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYIDRQPFGVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634232
Record name 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227607-43-4
Record name 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of Intermediate 296A (1.2 g, 4.99 mmol) in ethanol (5 mL) was added a 5N aq. solution of NaOH (4.99 mL, 24.97 mmol) and the reaction mixture was stirred at RT for 4 h. The reaction mixture was concentrated under reduced pressure; the residue was dissolved in water and extracted with diethyl ether (3×5 mL) The pH of the aqueous solution was adjusted to 7.0 using a 2N aq. solution of HCl and extracted with DCM (3×10 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated to afford Intermediate 296B as a pale yellow liquid (500 mg, 67%). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.73-12.70 (m, 1H), 3.03-2.89 (m, 2H), 2.49-2.41 (m, 2H), 1.40 (s, 3H).
Name
Intermediate 296A
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.99 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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